5-(4-Bromophenyl)-4,6-dichloropyrimidine
Overview
Description
"5-(4-Bromophenyl)-4,6-dichloropyrimidine" is a significant intermediate in the synthesis of pyrimidines and has broad applications in pharmaceutical and chemical fields. It's derived from commercially available methyl 2-(4-bromophenyl) acetate through a three-step synthesis process (Hou et al., 2016).
Synthesis Analysis
The compound is synthesized in a three-step process from methyl 2-(4-bromophenyl) acetate, achieving a total yield of 52.8%. This method was optimized from various synthesis methods reported in literature, providing a more efficient route for its production (Hou et al., 2016).
Molecular Structure Analysis
Though specific details on the molecular structure analysis of this compound are not explicitly mentioned in the papers found, related pyrimidine compounds exhibit interesting structural features. For example, compounds with similar pyrimidine structures show significant displacement from planar configurations, which might suggest similar characteristics in "5-(4-Bromophenyl)-4,6-dichloropyrimidine" (Trilleras et al., 2009).
Chemical Reactions and Properties
This compound serves as a key intermediate for synthesizing various active compounds. For instance, it has been used as a precursor in the synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) butane-1sulfonamide and other structurally related compounds (Hou et al., 2016).
Physical Properties Analysis
The papers reviewed do not provide detailed information on the physical properties of "5-(4-Bromophenyl)-4,6-dichloropyrimidine." However, the synthesis method and molecular structure analysis suggest that its physical properties could be inferred from similar pyrimidine derivatives.
Chemical Properties Analysis
The chemical properties of "5-(4-Bromophenyl)-4,6-dichloropyrimidine" are closely linked to its reactivity as an intermediate in various chemical syntheses. Its utility in forming compounds with potential pharmaceutical applications highlights its significant chemical reactivity (Hou et al., 2016).
Scientific Research Applications
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Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activities .
- Results or Outcomes : The results have shown that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .
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5-(4-Bromophenyl)isoxazole
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product in which this compound is used .
- Results or Outcomes : The outcomes of using this compound as an active pharmaceutical ingredient would depend on the specific pharmaceutical product in which it is used .
-
Substituted Methanones
- Scientific Field : Pharmaceutical Sciences.
- Application Summary : Substituted methanones, synthesized from compounds like (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone, were tested for antibacterial and antifungal activities.
- Method of Application : These compounds are synthesized in a laboratory setting and then tested for their antibacterial and antifungal activities.
- Results or Outcomes : The results indicated potential use in developing new antimicrobial agents.
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N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
- Results or Outcomes : The specific results or outcomes of these studies were not provided in the source .
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5-(4-Bromophenyl)isoxazole
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product in which this compound is used .
- Results or Outcomes : The outcomes of using this compound as an active pharmaceutical ingredient would depend on the specific pharmaceutical product in which it is used .
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3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Scientific Field : Materials Science .
- Application Summary : This compound is a key intermediate in the synthesis of heterocyclic liquid crystals .
- Method of Application : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Results or Outcomes : The new methacrylate oligomers derived from this compound are reported to have liquid crystalline behavior .
-
5-(4-Bromophenyl)isoxazole
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific pharmaceutical product in which this compound is used .
- Results or Outcomes : The outcomes of using this compound as an active pharmaceutical ingredient would depend on the specific pharmaceutical product in which it is used .
-
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Scientific Field : Materials Science .
- Application Summary : This compound is a key intermediate in the synthesis of heterocyclic liquid crystals .
- Method of Application : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Results or Outcomes : The new methacrylate oligomers derived from this compound are reported to have liquid crystalline behavior .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFLZORZXLIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599422 | |
Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
CAS RN |
146533-41-7 | |
Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146533-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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